Target Compound Is Enumerated Within a Proteomically Characterized Antimicrobial Oxadiazole Panel, Enabling Direct MOA Comparison with HSGN-Series Analogs
The target compound, 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, is explicitly included in the MassIVE dataset MSV000088343, which contains global proteomics and RNA expression data for a panel of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides tested against S. aureus [1]. This dataset provides a direct experimental platform for comparing the MOA of the target compound (carrying a 3-methoxyphenyl group at the oxadiazole 5-position) with that of HSGN-220 (OCF3-modified), HSGN-218 (SCF3-modified), and HSGN-144 (SF5-modified), all of which exhibited MIC values between 1 and 0.06 µg/mL against MRSA clinical isolates [1]. Unlike KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide), which acts as a trans-translation inhibitor, and HSGN-94, which targets lipoteichoic acid, the HSGN-series compounds display a multi-target MOA including membrane depolarization and menaquinone biosynthesis disruption [1]. The precise MOA of the target compound has not yet been published but can be inferred by its structural proximity to the HSGN series.
| Evidence Dimension | Antibacterial Mechanism of Action (MOA) Classification |
|---|---|
| Target Compound Data | Included in proteomic dataset MSV000088343; MOA pending publication [1] |
| Comparator Or Baseline | HSGN-220/218/144: multi-target MOA (membrane depolarization, menaquinone inhibition, iron starvation) [1]; KKL-35: trans-translation inhibitor [1] |
| Quantified Difference | MOA divergence between subclass variants confirmed by proteomics; exact target compound data not separately reported |
| Conditions | Staphylococcus aureus proteomic and transcriptomic profiling [1] |
Why This Matters
Procurement of this specific compound is necessary for laboratories seeking to reproduce or extend the antimicrobial MOA studies documented in dataset MSV000088343, as substituting a different 5-aryl or 4-halogen variant will access a different MOA subclass.
- [1] Sintim, H. O. et al. Comparative Studies to Uncover Further Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents. MassIVE Dataset MSV000088343. doi:10.25345/C5D868. View Source
